molecular formula C13H18F2N2 B1464937 {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1281528-01-5

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1464937
CAS No.: 1281528-01-5
M. Wt: 240.29 g/mol
InChI Key: HCGPBSOFPVULTN-UHFFFAOYSA-N
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Description

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine: is a fluorinated organic compound that features a piperidine ring substituted with a difluorophenylmethyl group and a methanamine group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:

  • Bromination: : The starting material, 2,6-difluorobenzyl chloride, undergoes bromination to introduce a bromine atom.

  • Nucleophilic Substitution: : The brominated compound is then reacted with piperidin-3-ylmethanamine under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced derivatives with altered functional groups.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine is unique due to its fluorinated structure, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:

  • 1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}methanamine

  • 1-[(2,6-Difluorophenyl)methyl]piperidin-2-yl}methanamine

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPBSOFPVULTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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